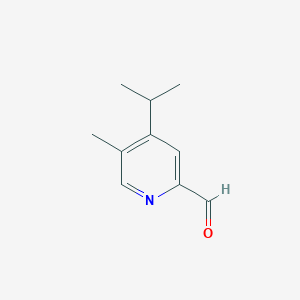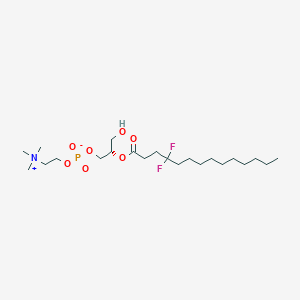
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine is a synthetic phospholipid compound It is characterized by the presence of fluorine atoms at specific positions on the myristoyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine typically involves the fluorination of myristoyl chloride followed by its incorporation into a glycerophosphorylcholine backbone. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by purification steps such as column chromatography. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated myristoyl chain.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on lipid behavior.
Biology: Investigated for its role in membrane dynamics and interactions with proteins.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism by which 1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine exerts its effects involves its interaction with biological membranes. The fluorine atoms influence the compound’s hydrophobicity and packing behavior within lipid bilayers, affecting membrane fluidity and protein interactions. Molecular targets include membrane-bound enzymes and receptors.
類似化合物との比較
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphorylcholine: Lacks fluorine atoms, resulting in different chemical and physical properties.
1,2-Difluorostearoyl-sn-glycero-3-phosphorylcholine: Contains a longer fatty acid chain, affecting its behavior in membranes.
Uniqueness
1,2-4,4-Difluoromyristoyl-sn-glycero-3-phosphorylcholine is unique due to the specific placement of fluorine atoms, which significantly alters its chemical properties and interactions compared to non-fluorinated or differently fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C22H44F2NO7P |
|---|---|
分子量 |
503.6 g/mol |
IUPAC名 |
[(2S)-2-(4,4-difluorotetradecanoyloxy)-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H44F2NO7P/c1-5-6-7-8-9-10-11-12-14-22(23,24)15-13-21(27)32-20(18-26)19-31-33(28,29)30-17-16-25(2,3)4/h20,26H,5-19H2,1-4H3/t20-/m0/s1 |
InChIキー |
HWCCSPRTJMECLS-FQEVSTJZSA-N |
異性体SMILES |
CCCCCCCCCCC(CCC(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C)(F)F |
正規SMILES |
CCCCCCCCCCC(CCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


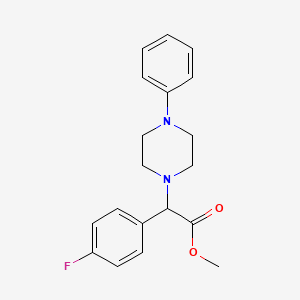

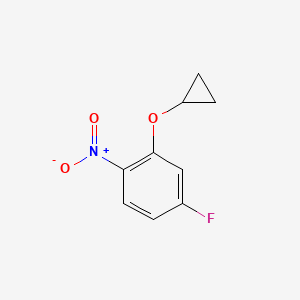
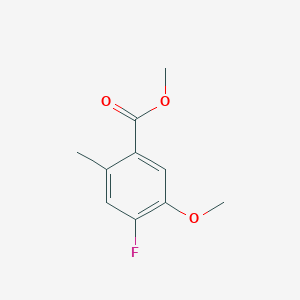

![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)

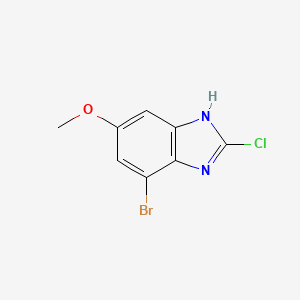
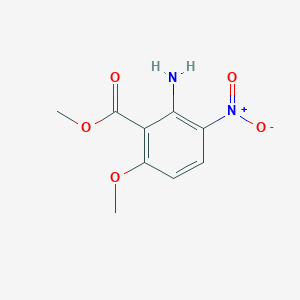
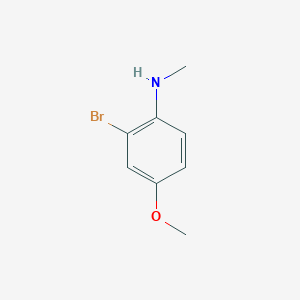
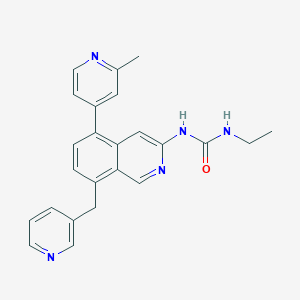
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)

